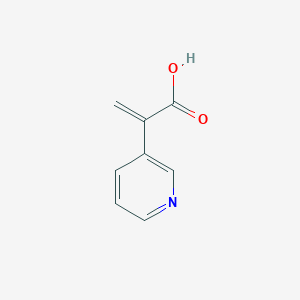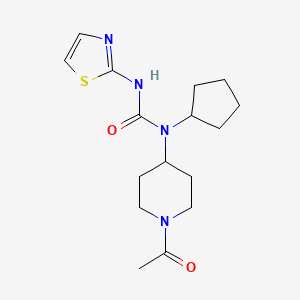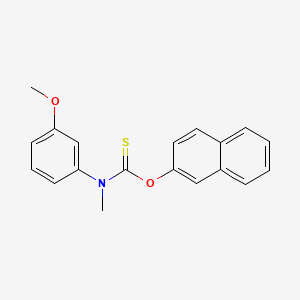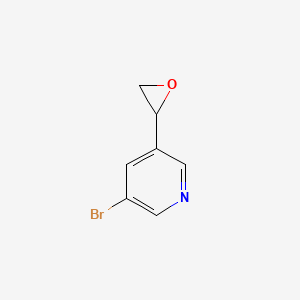
3-Bromo-5-(oxiran-2-yl)pyridine
Vue d'ensemble
Description
3-Bromo-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a bromine atom and an oxirane ring attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(oxiran-2-yl)pyridine typically involves the bromination of 5-oxiranyl-pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to open the oxirane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Major Products Formed:
Nucleophilic Substitution: Products such as 3-azido-5-oxiranyl-pyridine or 3-thio-5-oxiranyl-pyridine.
Oxidation: Products like 3-bromo-5-dihydroxy-pyridine.
Reduction: Products such as 3-bromo-5-hydroxy-pyridine or 3-bromo-5-alkyl-pyridine.
Applications De Recherche Scientifique
3-Bromo-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(oxiran-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, while the bromine atom can participate in halogen bonding interactions .
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-oxiranyl-pyridine
- 5-Bromo-2-oxiranyl-pyridine
- 3-Chloro-5-oxiranyl-pyridine
Comparison: 3-Bromo-5-(oxiran-2-yl)pyridine is unique due to the specific positioning of the bromine atom and the oxirane ring on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to its analogs. For example, the position of the bromine atom can influence the compound’s ability to undergo nucleophilic substitution reactions, while the oxirane ring’s position can affect its reactivity towards oxidation and reduction .
Propriétés
Formule moléculaire |
C7H6BrNO |
|---|---|
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
3-bromo-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-5(2-9-3-6)7-4-10-7/h1-3,7H,4H2 |
Clé InChI |
GTLZPFBXTPUGHQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
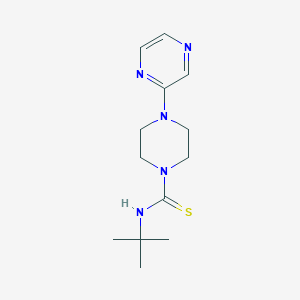
![N-[phenyl(2H-tetrazol-5-yl)methyl]-2-(4-propan-2-ylphenyl)acetamide](/img/structure/B8612563.png)
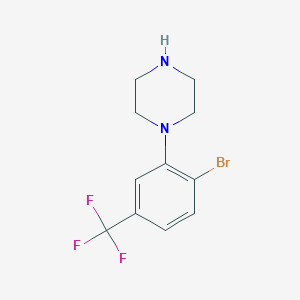



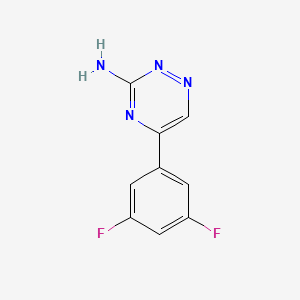

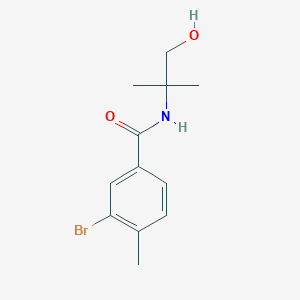
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol](/img/structure/B8612606.png)
